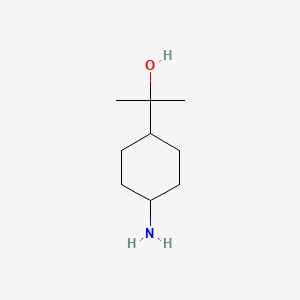

2-(trans-4-Aminocyclohexyl)propan-2-ol

Vue d'ensemble

Description

2-(trans-4-Aminocyclohexyl)propan-2-ol is a white solid organic heterocyclic compound . It is a pharmaceutical intermediate used for the synthesis of PIM Kinase Inhibitor TP-3654 , an orally available second-generation selective ATP-competitive proviral integration site inhibitor for the treatment of Moloney murine leukaemia virus (PIM) kinase .

Synthesis Analysis

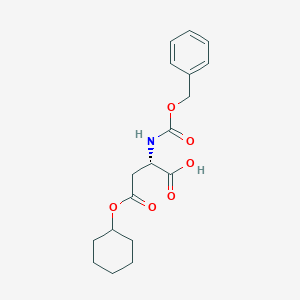

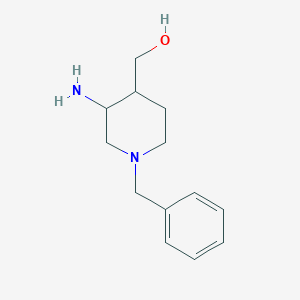

The synthesis of this compound involves two steps . The first step involves the reaction of trans-benzyl 4-(dibenzylamino)cyclohexanecarboxylate with MeMgBr in THF under N2 at 0 °C . The mixture is stirred at room temperature overnight and then quenched with saturated NH4Cl . The second step involves stirring a mixture of 2-(trans-4-(dibenzylamino)cyclohexyl)propan-2-ol and Pd(OH)2 in methanol and MeOH/NH3 under H2 at 50 °C for 72 hrs .Molecular Structure Analysis

The molecular formula of this compound is C9H19NO . The InChI code is 1S/C9H19NO/c1-9(2,11)7-3-5-8(10)6-4-7/h7-8,11H,3-6,10H2,1-2H3/t7-,8- .Physical And Chemical Properties Analysis

The compound has a molecular weight of 157.26 . It is a solid at room temperature . The storage temperature is 2-8°C, and it should be kept in a dark place and sealed in dry conditions .Applications De Recherche Scientifique

Intermédiaire pharmaceutique pour les inhibiteurs de la kinase PIM

2-(trans-4-Aminocyclohexyl)propan-2-ol: est un intermédiaire pharmaceutique clé dans la synthèse de l'inhibiteur de la kinase PIM TP-3654 . Cet inhibiteur est un inhibiteur compétitif de l'ATP, de deuxième génération, disponible par voie orale et sélectif pour les kinases PIM (proviral integration site for Moloney murine leukemia virus). Il présente une activité antitumorale potentielle et est important dans le traitement des hémopathies malignes et des tumeurs solides.

Intermédiaire de synthèse organique

Le composé sert d'intermédiaire dans les processus de synthèse organique . Sa structure permet l'introduction du groupe cyclohexyle dans des molécules plus complexes, ce qui peut être crucial dans le développement de nouvelles entités chimiques ayant des effets thérapeutiques potentiels.

Recherche et développement en chimie

En recherche et développement en laboratoire, This compound est utilisé pour sa réactivité et sa polyvalence . Il est impliqué dans diverses réactions chimiques qui sont fondamentales pour comprendre les propriétés chimiques et les réactions des amines et des alcools.

Processus de production chimique

Ce composé est également utilisé dans les processus de production chimique comme intermédiaire . Son rôle dans la synthèse de composés plus grands et plus complexes est crucial en chimie industrielle, où il contribue à la fabrication d'une variété de produits chimiques.

Chimie analytique

This compound: peut être utilisé comme étalon ou composé de référence en chimie analytique . Sa structure et ses propriétés bien définies le rendent adapté à l'étalonnage des instruments ou à la validation des méthodes analytiques.

Mécanisme D'action

Target of Action

The primary target of 2-(trans-4-Aminocyclohexyl)propan-2-ol is the proviral integration site for Moloney murine leukaemia virus (PIM) kinase . PIM kinase is a type of enzyme known as a serine/threonine protein kinase, which plays a crucial role in cell survival, proliferation, and differentiation .

Mode of Action

This compound acts as a selective ATP-competitive inhibitor of PIM kinase . This means that it competes with ATP (adenosine triphosphate) for binding to the kinase, thereby inhibiting the kinase’s activity . The inhibition of PIM kinase leads to a decrease in the phosphorylation of its downstream targets, which can result in the suppression of tumor growth .

Biochemical Pathways

The inhibition of PIM kinase by this compound affects several biochemical pathways. These include pathways involved in cell survival, proliferation, and differentiation . The exact downstream effects can vary depending on the specific cellular context, but generally, the inhibition of PIM kinase can lead to the suppression of tumor growth .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of PIM kinase activity . This can lead to a decrease in the phosphorylation of PIM kinase’s downstream targets, potentially resulting in the suppression of tumor growth .

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302+H312+H332-H314 . This means it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . The precautionary statements are P280-P305+P351+P338-P310, which involve wearing protective gloves/clothing and eye/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and immediately calling a poison center or doctor in case of feeling unwell .

Propriétés

IUPAC Name |

2-(4-aminocyclohexyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(2,11)7-3-5-8(10)6-4-7/h7-8,11H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGMKNUWVITXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(CC1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693162 | |

| Record name | 2-(4-Aminocyclohexyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

899806-45-2 | |

| Record name | 2-(4-Aminocyclohexyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-(4-Amino-cyclohexyl)-propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate](/img/structure/B1523659.png)

![(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1523661.png)